molecular formula C7H3Cl2F2NO2 B1412960 3,5-Dichloro-2-nitrobenzodifluoride CAS No. 1803838-68-7

3,5-Dichloro-2-nitrobenzodifluoride

Cat. No.: B1412960
CAS No.: 1803838-68-7
M. Wt: 242 g/mol
InChI Key: CFTLBUPRUCNWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of 3,5-Dichloro-2-nitrobenzodifluoride typically involves nitration reactions. One common method involves the nitration of 2,4-dichlorobenzotrifluoride using a mixture of fuming nitric acid and fuming sulfuric acid. The reaction is carried out at elevated temperatures with stirring for an extended period . Industrial production methods often involve multi-step processes to ensure high purity and yield.

Chemical Reactions Analysis

3,5-Dichloro-2-nitrobenzodifluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene ring.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the specific reaction conditions .

Scientific Research Applications

3,5-Dichloro-2-nitrobenzodifluoride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-nitrobenzodifluoride is not fully understood. it is known to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and other xenobiotics. It is thought to interact with the heme group of the enzyme, leading to inhibition of the enzyme’s activity.

Comparison with Similar Compounds

3,5-Dichloro-2-nitrobenzodifluoride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and nitro groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1,5-dichloro-3-(difluoromethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO2/c8-3-1-4(7(10)11)6(12(13)14)5(9)2-3/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTLBUPRUCNWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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